molecular formula C10H8FN B027390 2-(4-Fluorophenyl)-1H-pyrrole CAS No. 110319-94-3

2-(4-Fluorophenyl)-1H-pyrrole

Cat. No.: B027390
CAS No.: 110319-94-3
M. Wt: 161.18 g/mol
InChI Key: LCOFHYTVTLZQJC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted with a fluorophenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity.

Another method involves the use of 4-fluorophenylboronic acid and 2-bromopyrrole in a palladium-catalyzed Suzuki-Miyaura coupling reaction. This method is advantageous due to its high efficiency and selectivity, producing this compound with minimal side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of this compound.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-1H-pyrazole
  • 2-(4-Fluorophenyl)-1H-imidazole
  • 2-(4-Fluorophenyl)-1H-thiazole

Uniqueness

Compared to similar compounds, 2-(4-Fluorophenyl)-1H-pyrrole exhibits unique properties due to the presence of the pyrrole ring. This structure imparts distinct electronic and steric characteristics, influencing its reactivity and interactions with other molecules. Additionally, the fluorophenyl group enhances its stability and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-fluorophenyl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOFHYTVTLZQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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